

# theoretical vs experimental properties of 3-bromo-1-methyl-1H-pyrazole

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## Compound of Interest

Compound Name: 3-bromo-1-methyl-1H-pyrazole

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## An In-depth Technical Guide to the Theoretical and Experimental Properties of **3-bromo-1-methyl-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of **3-bromo-1-methyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to its structural features, it serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activities.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> This document collates available experimental data for its physical and chemical properties and provides a detailed synthesis protocol. In the absence of published, peer-reviewed experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of closely related compounds and established principles. Furthermore, it outlines a theoretical framework for its properties based on common computational chemistry methods. The guide also visualizes the synthesis workflow and its potential role in the drug discovery pipeline, adhering to specified technical and formatting requirements.

## Introduction

**3-bromo-1-methyl-1H-pyrazole** (CAS No: 151049-87-5) is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole

scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The presence of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring offers specific steric and electronic properties, making it a versatile intermediate for further chemical modifications, particularly in the development of novel therapeutic agents.[1] This guide aims to consolidate the known experimental data and provide a robust theoretical framework for understanding the properties of this compound.

## Physical and Chemical Properties

The experimental physical properties of **3-bromo-1-methyl-1H-pyrazole** have been reported by various chemical suppliers. These properties are summarized in Table 1.

Property	Experimental Value
Molecular Formula	C <sub>4</sub> H <sub>5</sub> BrN <sub>2</sub>
Molecular Weight	161.00 g/mol
Appearance	Liquid
Boiling Point	204-210 °C at 760 mmHg
Density	1.585 g/mL at 25 °C
Refractive Index (n <sub>20</sub> /D)	1.528
Flash Point	106.66 °C

## Spectroscopic Properties

Detailed experimental spectra for **3-bromo-1-methyl-1H-pyrazole** are not extensively published in peer-reviewed literature. However, based on data from related pyrazole derivatives and general principles of spectroscopy, the expected and theoretical data are presented below.[5][6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, a common approach for predicting the NMR spectra of organic molecules.[7][8] The predicted values in the tables below are based on such theoretical approaches and are compared with expected experimental values derived from similar structures found in the literature.

Table 2: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Proton	Predicted Experimental Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Theoretical Chemical Shift ( $\delta$ , ppm)
H-4	~6.3	Doublet (d)	~2.5	6.2-6.4
H-5	~7.4	Doublet (d)	~2.5	7.3-7.5
-CH <sub>3</sub>	~3.8	Singlet (s)	N/A	3.7-3.9

Table 3: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Carbon	Predicted Experimental Chemical Shift ( $\delta$ , ppm)	Theoretical Chemical Shift ( $\delta$ , ppm)
C-3	~120	118-122
C-4	~108	106-110
C-5	~130	128-132
-CH <sub>3</sub>	~37	36-38

## Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)

The expected major peaks in the FT-IR spectrum and the key fragments in the mass spectrum are outlined in Table 4.

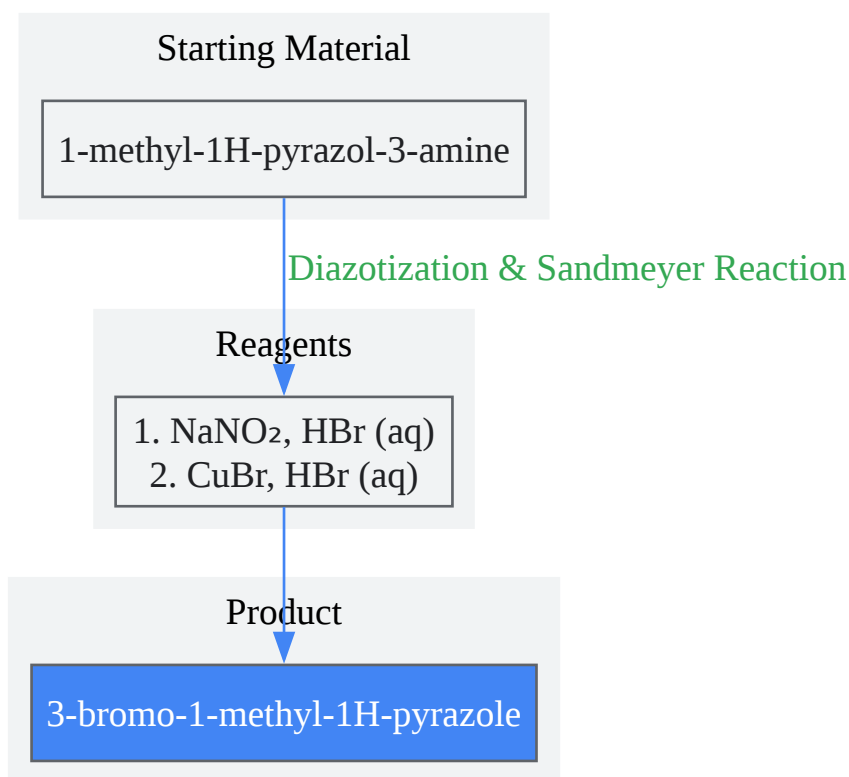
Table 4: Predicted FT-IR and Mass Spectrometry Data

Spectroscopic Technique	Predicted Experimental Values
FT-IR (cm <sup>-1</sup> )	~3100-3000 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1600-1450 (C=C and C=N ring stretching), ~1100-1000 (C-N stretching), ~700-600 (C-Br stretching)
Mass Spectrometry (m/z)	160/162 ([M] <sup>+</sup> , isotopic pattern for Br), 145/147 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 81 ([M-Br] <sup>+</sup> )

## Chemical Reactivity and Synthesis

**3-bromo-1-methyl-1H-pyrazole** is primarily used as an intermediate in organic synthesis.[1] The bromine atom at the C-3 position is susceptible to various substitution reactions, including cross-coupling reactions (e.g., Suzuki, Sonogashira), which allow for the introduction of diverse functional groups.[5] The pyrazole ring itself is generally stable to many reaction conditions.

A common synthetic route to **3-bromo-1-methyl-1H-pyrazole** involves the diazotization of 1-methyl-1H-pyrazol-3-amine followed by a Sandmeyer-type reaction with a bromide source.[1]

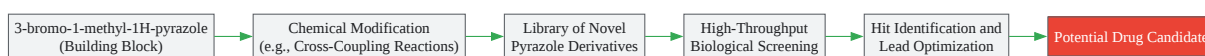


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A simplified workflow for the synthesis of **3-bromo-1-methyl-1H-pyrazole**.

## Potential Applications in Drug Discovery

While specific biological activities of **3-bromo-1-methyl-1H-pyrazole** are not widely reported, its role as a synthetic intermediate is significant. Pyrazole derivatives have been investigated for a vast range of therapeutic applications.[2][3] This compound can be used as a starting point to generate libraries of novel compounds for high-throughput screening against various biological targets.



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Logical workflow of **3-bromo-1-methyl-1H-pyrazole** in a drug discovery pipeline.

## Experimental Protocols

### Synthesis of 3-bromo-1-methyl-1H-pyrazole[1]

Materials:

- 1-methyl-1H-pyrazol-3-amine
- Hydrobromic acid (HBr)
- Sodium nitrite (NaNO<sub>2</sub>)
- Copper(I) bromide (CuBr)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

#### Procedure:

- A solution of 1-methyl-1H-pyrazol-3-amine (2.00 g) in hydrobromic acid (14.0 mL) is prepared and cooled in an ice bath.
- An aqueous solution (2.06 mL) of sodium nitrite (1.56 g) is added dropwise to the cooled solution. The reaction mixture is stirred under ice bath cooling for 30 minutes.
- A solution of copper(I) bromide (7.39 g) in hydrobromic acid (14.0 mL) is then slowly added to the reaction mixture.
- The reaction is stirred under ice bath cooling for an extended period (e.g., 30 hours).
- Upon completion, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate.
- The product is extracted with dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield **3-bromo-1-methyl-1H-pyrazole**.

## Spectroscopic Characterization

#### General Protocol:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: Spectra are to be recorded on a 300 or 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.
- FT-IR: The spectrum is to be recorded on an FT-IR spectrometer, and the sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

- Mass Spectrometry: Mass spectra are to be obtained using an electron ionization (EI) mass spectrometer.

## Conclusion

**3-bromo-1-methyl-1H-pyrazole** is a valuable heterocyclic building block with well-defined physical properties. While detailed peer-reviewed experimental spectroscopic data is sparse, its structural characteristics can be reliably predicted using modern computational methods and by comparison with related compounds. Its primary importance lies in its utility in synthetic organic and medicinal chemistry, providing a versatile scaffold for the generation of novel molecules with potential therapeutic applications. This guide serves as a foundational resource for researchers working with this compound, consolidating available data and providing a framework for its further investigation and application.

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